Byssochlamic acid

Description

isolated from Byssochlamys nivea

Structure

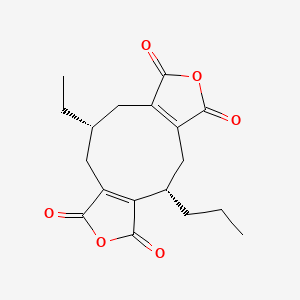

3D Structure

Properties

IUPAC Name |

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDWUPPIGBHWAS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225315 | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743-51-1 | |

| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byssochlamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BYSSOCHLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Byssochlamic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of byssochlamic acid, a mycotoxin produced by fungi of the former Byssochlamys genus (now largely classified under Paecilomyces). This document details its chemical structure, physicochemical properties, known biological activities, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a symmetrical nonadride mycotoxin, first isolated from Byssochlamys fulva. Its structure has been elucidated through various chemical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀O₆ | [1][2] |

| Molecular Weight | 332.35 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 163.5 °C | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |

| CAS Number | 743-51-1 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| UV-Vis Spectroscopy | λmax at 204 nm and 250 nm (in CHCl₃ extract) | [4] |

| Mass Spectrometry (MS) | Pseudomolecular ion [M-H]⁻ at m/z 331 | [4] |

| Infrared (IR) Spectroscopy | While detailed spectra are not readily available in the literature, the presence of anhydride (B1165640) and carbonyl groups would result in strong characteristic absorptions in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹ for the anhydride C=O stretching, and around 1715 cm⁻¹ for other carbonyl groups. | [5][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed ¹H and ¹³C NMR data are not widely published. However, structural elucidation was achieved through NMR studies. The symmetrical nature of the molecule would simplify the spectra. | [7] |

Biological Activity

The reported pharmacological activities of this compound are primarily its antitumor and phytotoxic effects.

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. While the precise mechanism of action is not fully elucidated, many antitumor antibiotics function through mechanisms such as DNA intercalation, inhibition of topoisomerases, or the generation of free radicals, leading to DNA damage and apoptosis.[8] Further research is required to determine if this compound follows any of these established pathways. Another compound isolated from Byssochlamys nivea, byssochlamysol, has been shown to inhibit IGF-1-dependent growth of cancer cells and induce apoptosis.[9]

Phytotoxic Activity

This compound exhibits phytotoxic properties, inhibiting the germination and growth of various plant species. The mechanisms of phytotoxicity for many microbial toxins involve the disruption of essential plant processes such as photosynthesis, amino acid metabolism, or cell division.[10] The specific molecular targets of this compound in plants have yet to be identified.

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound based on standard methodologies for fungal secondary metabolites.

Fungal Cultivation and Extraction

-

Inoculation and Incubation: Byssochlamys fulva is cultured on a suitable liquid medium, such as Czapek's enriched medium (8 g/L glucose, 2 g/L yeast extract), and incubated at 26°C for an extended period (e.g., 60 days) to allow for the production of this compound.[11]

-

Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure.

Purification

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and acetone (B3395972) (e.g., 85:15 v/v), can be used to separate the different components.[3]

-

Sephadex LH-20 Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified using a Sephadex LH-20 column to remove remaining impurities.[3]

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a pure solid product.

Characterization

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound can be determined by HPLC with a diode array detector (DAD). A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[4]

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Spectroscopy (UV-Vis, IR, NMR): The chemical structure is confirmed by UV-Vis, IR, and NMR spectroscopy. For NMR, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.[12][13]

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the polyketide pathway. While the complete enzymatic pathway is not fully detailed in the available literature, it is understood to involve the dimerization of two identical nine-carbon units derived from polyketide synthesis.

Caption: Biosynthesis pathway of this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Byssochlamysol, a new antitumor steroid against IGF-1-dependent cells from Byssochlamys nivea. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Biological activities of a new antitumor antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Byssochlamysol, a new antitumor steroid against IGF-1-dependent cells from Byssochlamys nivea. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Toxinogenic moulds in silage. V. - Production of this compound in liquid medium with by Byssochlamys nivea Westling, Byssochlamys fulva Olliver and Smith and Paecilomyces varioti Bainier isolated in forages (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epic.awi.de [epic.awi.de]

- 13. scispace.com [scispace.com]

Unraveling the Enigma: A Technical Deep Dive into the Biological Mechanism of Byssochlamic Acid

For Immediate Release

[City, State] – [Date] – Byssochlamic acid, a mycotoxin produced by various species of the fungus Byssochlamys, has long been a subject of interest and concern within the scientific community due to its presence in heat-processed fruits and silage. While its toxic potential has been acknowledged, a comprehensive understanding of its mechanism of action in biological systems has remained elusive. This technical guide synthesizes the available scientific knowledge to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core biological activities of this compound, focusing on its reported antitumor and phytotoxic effects.

Executive Summary

This compound is a secondary metabolite with reported toxic effects in various laboratory animal models. Its primary pharmacological activities are cited as antitumor and phytotoxic. However, detailed molecular mechanisms underpinning these effects are not extensively documented in publicly available literature. This guide consolidates the existing data, outlines potential avenues for its mechanism of action, and provides a framework for future research.

Toxicological Profile

Antitumor Activity

The primary reported pharmacological property of this compound is its antitumor activity. While the specific molecular targets and signaling pathways have not been fully elucidated, it is crucial to distinguish its activity from other metabolites produced by Byssochlamys. For instance, a separate compound isolated from Byssochlamys nivea, byssochlamysol, has a well-defined mechanism of action, inhibiting the insulin-like growth factor 1 (IGF-1) dependent growth of cancer cells. This distinction highlights the need for specific investigation into the antitumor mechanism of this compound itself.

Hypothesized Signaling Pathway for Antitumor Activity of Byssochlamysol (for comparative purposes):

Caption: Comparative signaling pathway of byssochlamysol's antitumor action.

Phytotoxic Activity

This compound is also known for its phytotoxic effects, suggesting a potential mechanism of action that disrupts plant cellular processes. The specific pathways affected by this compound in plants have not been extensively studied. Research in this area could involve investigating its effects on plant cell growth, photosynthesis, or hormone signaling.

Potential Mechanisms of Action: Avenues for Future Research

Based on the general understanding of mycotoxin toxicology, several potential mechanisms of action for this compound can be proposed for further investigation:

-

Enzyme Inhibition: this compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling.

-

Induction of Oxidative Stress: Many mycotoxins induce cellular damage by generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

-

Disruption of Membrane Integrity: The compound might interact with cellular membranes, altering their permeability and leading to cell death.

-

Interference with Nucleic Acid or Protein Synthesis: this compound could potentially inhibit DNA replication, transcription, or translation.

Illustrative Workflow for Investigating Mechanism of Action:

Caption: A potential experimental workflow to elucidate the mechanism of action.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current literature. However, researchers can adapt established methodologies for studying mycotoxins.

Cell Viability Assays (e.g., MTT Assay)

-

Cell Culture: Plate target cells (e.g., cancer cell lines or plant protoplasts) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of purified this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data regarding the biological activity of this compound in the public domain. The following table highlights the data that needs to be generated through future research.

| Biological Activity | Test System | Endpoint | Value (e.g., µg/mL) | Reference |

| Cytotoxicity | e.g., HeLa, HepG2 cells | IC50 | Data not available | |

| Antitumor Activity | In vivo mouse model | Tumor growth inhibition (%) | Data not available | |

| Phytotoxicity | e.g., Arabidopsis thaliana | Seedling growth inhibition (IC50) | Data not available | |

| Acute Toxicity | Rat, Mouse | LD50 (oral, i.p.) | Data not available |

Conclusion and Future Directions

The current body of knowledge on the mechanism of action of this compound is limited, primarily identifying it as a mycotoxin with antitumor and phytotoxic properties. Significant research is required to elucidate its molecular targets and the signaling pathways it modulates. The experimental approaches and workflows outlined in this guide provide a roadmap for future investigations. A thorough understanding of its biological activity is crucial for accurate risk assessment, the development of potential therapeutic applications, and ensuring food safety.

Toxicological Effects of Byssochlamic Acid on Cell Lines: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the toxicological profiles of various mycotoxins. However, specific in-depth studies detailing the cytotoxic effects and mechanisms of action of Byssochlamic acid on cell lines are notably limited. This guide provides a comprehensive overview of the known toxicological data for compounds produced by Byssochlamys nivea, the fungal source of this compound, to offer a comparative framework. It further outlines standard experimental protocols and relevant signaling pathways to facilitate future research into the specific effects of this compound.

Introduction to Byssochlamys nivea and its Mycotoxins

Byssochlamys nivea is a heat-resistant mold capable of spoiling heat-processed fruits and other food products. It is known to produce a variety of mycotoxins, which are secondary metabolites that can have toxic effects on other organisms, including mammalian cells.[1][2][3] While this compound is a known metabolite of this fungus, its toxicological profile is not well-defined in publicly available research.[1][3] Other significant mycotoxins produced by B. nivea include patulin (B190374) and mycophenolic acid.[1][2][3] Additionally, a novel antitumor steroid, byssochlamysol, has been isolated from this species.[4][5] Understanding the effects of these related compounds can provide valuable insights into the potential toxicological properties of this compound.

Quantitative Toxicological Data of Mycotoxins from Byssochlamys nivea and Related Fungi

To provide a basis for comparison, the following table summarizes the available quantitative data on the cytotoxic effects of byssochlamysol, patulin, and mycophenolic acid on various cell lines.

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| Byssochlamysol | MCF-7 (human breast cancer) | Cell Growth Inhibition | IC50 | 20 ng/mL | [4][5] |

| Byssochlamysol | Colo320DM (human colon cancer) | Apoptosis Induction | Qualitative | Induces apoptosis | [4][5] |

| Patulin | HeLa (human cervical cancer) | MTT & BrdU | IC50 | ~2-4 µM (estimated from viability reduction) | [6] |

| Patulin | SW-48 (human colon adenocarcinoma) | MTT & BrdU | IC50 | ~2-4 µM (estimated from viability reduction) | [6] |

| Patulin | SH-SY5Y (human neuroblastoma) | MTS | Cytotoxicity | Dose-dependent, significant at low µM concentrations | [7] |

| Patulin | HCT116 (human colon cancer) | MTS | Cytotoxicity | Dose-dependent, >50% death at 25 µM | [7] |

| Patulin | MCF-7 (human breast cancer) | MTS | Cytotoxicity | Dose-dependent, significant at higher µM concentrations | [7] |

| Mycophenolic Acid | MOLT-4 (human T lymphocytic) | Apoptosis Assay | Qualitative | Induces apoptosis and S phase arrest | [8] |

| Mycophenolic Acid | THP-1 (human monocytic) | Apoptosis Assay | Qualitative | Induces apoptosis and S phase arrest | [8] |

| Mycophenolic Acid | U937 (human monocytic) | Apoptosis Assay | Qualitative | Induces apoptosis and S phase arrest | [8] |

| Mycophenolic Acid | K562 & Daudi (leukemic cell lines) | Cytotoxicity Assay | Inhibition | Reduces cytotoxicity of NK cells against these lines | [9] |

Standardized Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments typically employed to assess the toxicological effects of a compound like this compound on cell lines.

Cell Culture and Treatment

-

Cell Lines: A panel of relevant human cancer cell lines (e.g., HepG2 for liver, Caco-2 for intestine, HEK293 for kidney, and a selection of tumor-specific lines) and a non-cancerous control cell line (e.g., fibroblasts) should be selected.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO). The incubation time can vary (e.g., 24, 48, 72 hours) depending on the experimental endpoint.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.

-

After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

MTS Assay: This is a similar colorimetric assay that uses a water-soluble tetrazolium salt.

-

After treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent is added to the wells.

-

The plate is incubated for 1-4 hours.

-

The absorbance is measured directly at a wavelength of around 490 nm.[7]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

-

Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured.

-

Cell lysates are prepared after treatment.

-

A specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) is added to the lysates.

-

The fluorescence or absorbance is measured over time to determine the rate of substrate cleavage, which is proportional to caspase activity.

-

Visualization of Experimental and Logical Frameworks

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic and apoptotic effects of a mycotoxin on a cell line.

References

- 1. Byssochlamys nivea as a Source of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Byssochlamysol, a new antitumor steroid against IGF-1-dependent cells from Byssochlamys nivea. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose dependent cytotoxic activity of patulin on neuroblastoma, colon and breast cancer cell line | Annals of Medical Research [annalsmedres.org]

- 8. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Byssochlamic Acid Biosynthesis Pathway in Byssochlamys nivea: A Technical Overview and Future Research Directives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byssochlamic acid, a mycotoxin produced by the fungus Byssochlamys nivea (also known as Paecilomyces niveus), belongs to the maleidride family of natural products.[1] These compounds are characterized by a central carbocyclic core fused to at least one maleic anhydride (B1165640) moiety and have garnered interest for their potential biological activities. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway in Byssochlamys nivea, presenting a proposed pathway, available analytical data, and outlining key knowledge gaps that represent opportunities for future research. While the complete enzymatic machinery and genetic blueprint for this compound synthesis remain to be fully elucidated, this document provides a comprehensive overview of the existing literature to guide further investigation and potential applications in drug development.

Introduction

Byssochlamys nivea is a heat-resistant fungus capable of spoiling heat-processed foods and is known to produce a range of secondary metabolites, including patulin (B190374), mycophenolic acid, and this compound.[2][3][4] this compound is a symmetrical nonadride, a nine-membered ring anhydride, which has been shown to possess phytotoxic and potential antitumor activities. The unique dimeric structure of this compound, arising from the coupling of two monomeric units, presents an intriguing biosynthetic puzzle. Understanding the enzymatic and genetic basis of its formation is crucial for harnessing its potential for therapeutic applications and for controlling its presence in food products.

Proposed Biosynthetic Pathway

The biosynthesis of maleidrides, including this compound, is proposed to proceed through the dimerization of monomeric maleic anhydride precursors.[1] While the specific enzymes and gene cluster responsible for this compound synthesis in B. nivea have not yet been identified, a general biosynthetic scheme has been put forward based on the structures of isolated metabolites.

The proposed pathway initiates with a polyketide synthase (PKS) that generates a linear polyketide chain. This chain is then processed by tailoring enzymes to form a monomeric maleic anhydride precursor. The key step in the formation of this compound is the dimerization of this precursor, which is likely catalyzed by a specific enzyme to ensure the correct regiochemistry and stereochemistry of the final product.

Caption: Proposed biosynthetic pathway for this compound.

Known and Putative Genetic and Enzymatic Components

While the specific genes and enzymes for this compound biosynthesis are yet to be characterized, insights can be drawn from studies of other secondary metabolite pathways in B. nivea and related fungi.

-

Polyketide Synthase (PKS): The backbone of the monomeric precursor is likely assembled by a Type I PKS.[5][6] Studies on patulin biosynthesis in B. nivea have identified a PKS gene, demonstrating the presence of such enzymatic machinery in this organism.[2]

-

Non-Ribosomal Peptide Synthetase (NRPS): While the core structure is polyketide-derived, NRPS modules are often found in combination with PKSs in fungal secondary metabolite gene clusters and could be involved in the incorporation of amino acid-derived moieties, although this is less likely for the core structure of this compound.[7][8]

-

Dimerization Enzyme: The crucial dimerization step is hypothesized to be catalyzed by an enzyme, possibly a Diels-Alderase, which would control the regio- and stereoselectivity of the reaction between two monomeric units.[1]

Quantitative Data

Currently, there is a lack of published quantitative data regarding the this compound biosynthesis pathway. This includes enzyme kinetic parameters, metabolite concentrations at different stages of the pathway in wild-type or engineered strains, and gene expression levels under various culture conditions. The following table highlights the types of data that are needed for a comprehensive understanding of the pathway.

| Parameter | Description | Current Status |

| Enzyme Kinetics | Michaelis-Menten constants (Km), catalytic constants (kcat) for the PKS, tailoring enzymes, and the dimerization enzyme. | Data not available |

| Metabolite Concentration | Intracellular and extracellular concentrations of the monomeric precursor and this compound in B. nivea cultures over time. | Qualitative detection by HPLC reported.[9] Quantitative time-course data is needed. |

| Gene Expression | Relative or absolute expression levels of the putative biosynthetic genes under different growth conditions or in response to specific stimuli. | Data not available |

Experimental Protocols

Detailed experimental protocols specifically for the investigation of the this compound biosynthesis pathway in B. nivea are not yet established in the literature. However, methodologies used for studying other secondary metabolite pathways in fungi can be adapted.

Identification of the Biosynthetic Gene Cluster

A combination of genomic and transcriptomic approaches will be essential to identify the this compound biosynthetic gene cluster.

Caption: Workflow for identifying the this compound gene cluster.

Characterization of Biosynthetic Enzymes

Once the genes are identified, the corresponding enzymes can be characterized through heterologous expression and in vitro assays.

-

Heterologous Expression: Genes from the identified cluster can be cloned and expressed in a suitable host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

Enzyme Assays: The activity of the expressed enzymes can be tested using synthetic or isolated substrates. For example, the putative PKS could be assayed for its ability to produce the polyketide backbone from acetyl-CoA and malonyl-CoA. The dimerization enzyme could be tested with the synthesized monomeric precursor.

Conclusion and Future Directions

The biosynthesis of this compound in Byssochlamys nivea presents a fascinating area of research with potential for significant discoveries. While a plausible pathway has been proposed, the genetic and enzymatic details remain largely unknown. The immediate priorities for advancing our understanding are:

-

Genome Sequencing and Annotation: Obtaining a high-quality, annotated whole-genome sequence of a this compound-producing strain of Byssochlamys nivea is the most critical next step.

-

Identification and Functional Characterization of the Biosynthetic Gene Cluster: Utilizing genomic and transcriptomic data to pinpoint the gene cluster and then functionally verifying it through gene disruption and heterologous expression.

-

Biochemical Characterization of Enzymes: In-depth study of the individual enzymes, particularly the PKS and the novel dimerization enzyme, will provide fundamental insights into the construction of this unique natural product.

Addressing these knowledge gaps will not only illuminate the intricate biochemistry of maleidride biosynthesis but also pave the way for the bio-engineering of novel compounds with potential therapeutic value.

References

- 1. Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inability of Byssochlamys fulva to produce patulin is related to absence of 6-methylsalicylic acid synthase and isoepoxydon dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kjmycology.or.kr [kjmycology.or.kr]

- 4. wi.knaw.nl [wi.knaw.nl]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 8. Nonribosomal Peptide Synthetases in Animals | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Isolation and Identification of Byssochlamic Acid-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for isolating, identifying, and characterizing fungal species known to produce Byssochlamic acid. This dimeric anhydride (B1165640) mycotoxin, with its unique chemical structure, has garnered interest for its biological activities, making its producing organisms a subject of significant research. The primary producers of this compound belong to the genus Byssochlamys and its anamorph (asexual) state, Paecilomyces.

This compound-Producing Fungal Species

Several species within the genus Byssochlamys and Paecilomyces have been identified as producers of this compound. The most prominent among these are Byssochlamys nivea, Byssochlamys fulva, and Byssochlamys lagunculariae.[1][2][3] Some strains of Paecilomyces variotii have also been reported to produce this compound.[4] These fungi are often heat-resistant, a characteristic attributed to the production of ascospores that can survive pasteurization processes, making them significant in the food industry.[1][3][5]

Table 1: Key Fungal Species Producing this compound and Other Metabolites

| Fungal Species | Anamorph | Other Notable Mycotoxins Produced | Reference |

| Byssochlamys nivea | Paecilomyces niveus | Patulin (B190374), Mycophenolic acid | [1][2][6] |

| Byssochlamys fulva | Paecilomyces fulvus | - | [1][4] |

| Byssochlamys lagunculariae | - | Mycophenolic acid | [1][2][3] |

| Paecilomyces variotii | - | Viriditoxin (some strains) | [1][4] |

Experimental Protocols

Isolation of this compound-Producing Fungi

The isolation of Byssochlamys and Paecilomyces species often leverages their heat resistance and ability to grow in specific culture conditions.

2.1.1. Sample Collection and Heat Treatment

Fungi producing this compound can be isolated from various sources, including soil, decaying plant material, and heat-processed foods and beverages like fruit juices.[7][8][9]

-

Protocol for Heat-Resistant Fungi Isolation:

-

Suspend 1 gram of the sample (e.g., soil, food homogenate) in 9 mL of sterile peptone water.

-

Vortex the suspension vigorously for 2 minutes.

-

Transfer the suspension to a sterile, heat-resistant tube.

-

Incubate the tube in a water bath at 75-85°C for 10-30 minutes to eliminate non-heat-resistant fungal spores and vegetative cells.[9][10] The exact temperature and duration can be optimized based on the sample type.

-

Cool the tube to room temperature.

-

2.1.2. Fungal Culture

Following heat treatment, the suspension is plated onto various culture media to promote fungal growth.

-

Culture Media:

-

Malt Extract Agar (B569324) (MEA): A general-purpose medium for the cultivation and enumeration of yeasts and molds.[1][11]

-

Potato Dextrose Agar (PDA): Another common medium for the growth of fungi.[1][3]

-

Czapek Yeast Extract Agar (CYA): Useful for the identification of Penicillium and related genera.[1]

-

Oatmeal Agar (OA): Often used to encourage the formation of sexual structures (ascomata) in Byssochlamys.[1][3]

-

Yeast Extract Sucrose (YES) Agar: Can be used for observing specific morphological features like chlamydospores.[1][3]

-

-

Incubation Conditions:

Identification of Fungal Isolates

Identification is typically a polyphasic process, combining morphological characterization with molecular techniques.[1][2]

2.2.1. Morphological Identification

-

Macroscopic Features: Observe colony characteristics such as diameter, color, texture (powdery, velvety), and reverse side color on different media (MEA, CYA).[1][8]

-

Microscopic Features: Prepare slide cultures and observe under a microscope for:

-

Conidiophores: Branching patterns. Paecilomyces species often have irregularly branched conidiophores.[7][11]

-

Phialides: Shape and arrangement. In Paecilomyces, phialides typically have a swollen base and a long, tapering neck.[7][8]

-

Conidia: Shape (e.g., cylindrical, ellipsoidal), size, and ornamentation.[1]

-

Ascomata and Ascospores: If the teleomorph (sexual) state is present, observe the structure of the ascomata and the shape and size of the ascospores. Asci in Byssochlamys are often borne in open clusters.[10]

-

2.2.2. Molecular Identification

For accurate species-level identification, sequencing of specific gene regions is recommended.[7][11]

-

DNA Extraction:

-

Grow a pure culture of the fungal isolate in a liquid medium (e.g., Malt Extract Broth).

-

Harvest the mycelium by filtration.

-

Extract genomic DNA using a suitable fungal DNA extraction kit or a standard protocol (e.g., CTAB method).

-

-

PCR Amplification and Sequencing:

-

Amplify key genetic markers using Polymerase Chain Reaction (PCR). Commonly used markers for fungal identification include:

-

Sequence the PCR products.

-

Compare the obtained sequences with those in public databases like NCBI GenBank using BLAST for species identification.

-

Detection and Quantification of this compound

2.3.1. Fungal Culture for Metabolite Production

To analyze for this compound production, the identified fungal isolates are grown in a suitable liquid or solid medium.

-

Culture Medium: Czapek-Dextrose Broth or YES broth are commonly used for secondary metabolite production.[4][6]

-

Incubation: Incubate the cultures at 25-30°C for 14-21 days in the dark, without shaking.[6]

2.3.2. Extraction of this compound

-

Protocol for Liquid Culture Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Acidify the culture filtrate to approximately pH 2.0 using an acid such as 2M H₂SO₄.[15][16]

-

Extract the acidified filtrate with an equal volume of an organic solvent like ethyl acetate.[15][16]

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

-

2.3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of this compound.[3]

-

HPLC with Diode Array Detection (DAD):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with acetic acid) is commonly employed.[15]

-

Detection: this compound can be detected by its UV absorbance, with characteristic peaks around 204 nm and 250 nm.[16][17]

-

Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of a standard curve prepared from a pure this compound standard.

-

Table 2: Quantitative Production of this compound by Fungal Strains

| Fungal Species | Strain(s) | Culture Medium | Incubation Time (days) | This compound Concentration (ppm) | Reference |

| Byssochlamys nivea | 10 strains tested | Enriched Czapek's liquid medium | 60 | 40 - 540 (in 60% of strains) | [4] |

| Byssochlamys fulva | 4 strains tested | Enriched Czapek's liquid medium | 60 | 40 - 540 (in 100% of strains) | [4] |

| Paecilomyces variotii | 8 strains tested | Enriched Czapek's liquid medium | 60 | 40 - 540 (in 37% of strains) | [4] |

Visualizing Workflows and Pathways

Experimental Workflow for Isolation and Identification

Caption: Workflow for Isolation, Identification, and Analysis.

Generalized Fungal Secondary Metabolite Biosynthesis Pathway

While the specific enzymatic steps for this compound biosynthesis are not fully detailed in the provided literature, it is known to be a secondary metabolite. Fungal secondary metabolites are often synthesized through complex pathways involving key enzymes like Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs).

Caption: Generalized Biosynthesis Pathway for a Fungal Secondary Metabolite.

References

- 1. Polyphasic taxonomy of the heat resistant ascomycete genus Byssochlamys and its Paecilomyces anamorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturalis Institutional Repository: Polyphasic taxonomy of the heat resistant ascomycete genus Byssochlamys and its Paecilomyces anamorphs [repository.naturalis.nl]

- 3. wi.knaw.nl [wi.knaw.nl]

- 4. [Toxinogenic moulds in silage. V. - Production of this compound in liquid medium with by Byssochlamys nivea Westling, Byssochlamys fulva Olliver and Smith and Paecilomyces varioti Bainier isolated in forages (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Byssochlamys spp. (B. fulva, B. nivea, B. lagunculariae, B. spectabilis, B. zollerniae, ...), and other thermoresistant Ascomycetes from canned foods: isolation in culture; Molecular diagnosis (PCR). - IVAMI [ivami.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Human Pathogenic Paecilomyces from Food - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paecilomyces Species - Doctor Fungus [drfungus.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Paecilomyces variotii in Clinical Samples and Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The inability of Byssochlamys fulva to produce patulin is related to absence of 6-methylsalicylic acid synthase and isoepoxydon dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. notulaebotanicae.ro [notulaebotanicae.ro]

- 14. A rapid method for identifying Byssochlamys and Hamigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Byssochlamys nivea as a Source of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Historical Research of Byssochlamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid, a symmetrical nonadride mycotoxin, represents a fascinating chapter in the history of natural product chemistry. First isolated in 1933, its unique nine-membered carbocyclic ring structure and biological activities have prompted decades of scientific inquiry. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and early biological evaluation of this compound, tailored for an audience engaged in research and drug development.

Discovery and Initial Isolation

This compound was first discovered and isolated by Harold Raistrick and George Smith in 1933 at the London School of Hygiene and Tropical Medicine.[1][2] Their pioneering work, published in the Biochemical Journal, detailed the metabolic products of the ascomycete fungus Byssochlamys fulva.[1][3] This fungus was identified as a significant spoilage organism in heat-processed fruits, notable for the heat resistance of its ascospores.

Experimental Protocol: Isolation of this compound from Byssochlamys fulva (Raistrick and Smith, 1933)

This protocol is a synthesized interpretation of the methods described in the original 1933 publication.

1. Fungal Culture:

-

Organism: Byssochlamys fulva.

-

Culture Medium: Czapek-Dox solution. This is a defined synthetic medium with sodium nitrate (B79036) as the sole nitrogen source.[4]

-

Incubation: The fungus was grown in large-scale batches (e.g., 35 liters) at 24°C. The production of this compound was observed to be maximal when the glucose in the medium was entirely consumed.

2. Extraction of this compound:

-

After the desired incubation period, the culture medium was acidified with a mineral acid.

-

This acidification resulted in the precipitation of a solid material, which was then collected.

-

The precipitate was subsequently extracted with ether, in which this compound is soluble.

3. Purification:

-

The ether extract was concentrated, and the crude this compound was purified by recrystallization.

-

The original method likely involved techniques such as fractional crystallization from various solvents to obtain the pure compound.

Structural Elucidation

For nearly three decades after its discovery, the precise chemical structure of this compound remained unknown. It was not until 1962 that a team of scientists, T. A. Hamor, I. C. Paul, J. M. Robertson, and G. A. Sim, successfully elucidated its structure using X-ray crystallography.[5] Their findings, published in Experientia, revealed a novel nine-membered ring system, classifying this compound as a nonadride.

Experimental Protocol: Structure Elucidation by X-ray Crystallography (Hamor et al., 1962)

The following is a generalized workflow for single-crystal X-ray diffraction, reflecting the likely steps taken in the 1960s.

1. Crystallization:

-

Pure this compound was dissolved in a suitable solvent.

-

Single crystals of sufficient size and quality for X-ray diffraction were grown by slow evaporation of the solvent or by cooling a saturated solution.

2. X-ray Diffraction Data Collection:

-

A selected single crystal was mounted on a goniometer head.

-

The crystal was irradiated with a monochromatic beam of X-rays.

-

The diffraction pattern, consisting of a series of spots of varying intensities, was recorded on photographic film.

3. Data Analysis and Structure Solution:

-

The positions and intensities of the diffraction spots were meticulously measured.

-

These data were used to determine the dimensions of the unit cell and the space group of the crystal.

-

The intensities were then used to calculate the amplitudes of the structure factors.

-

The "phase problem" was solved using methods prevalent at the time, possibly the heavy atom method if a suitable derivative could be made, or direct methods which were becoming more established.

-

Once initial phases were obtained, an electron density map of the molecule was calculated.

4. Structure Refinement:

-

An atomic model of this compound was built into the electron density map.

-

The atomic coordinates and thermal parameters were refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factor amplitudes.

Production of this compound by Various Fungi

Subsequent to its discovery from Byssochlamys fulva, this compound has been identified as a metabolite of other fungal species, including Byssochlamys nivea and Paecilomyces variotii.[6][7] Studies have shown that the production of this compound can vary significantly between different fungal strains and is highly dependent on the culture conditions.

| Fungal Species | Culture Medium | Temperature (°C) | Incubation Time (days) | This compound Concentration (ppm) | Reference |

| Byssochlamys nivea | Czapek's enriched liquid medium | 26 | 60 | 40 - 540 | [6] |

| Byssochlamys fulva | Czapek's enriched liquid medium | 26 | 60 | 40 - 540 | [6] |

| Paecilomyces variotii | Czapek's enriched liquid medium | 26 | 60 | 40 - 540 | [6] |

| Byssochlamys nivea | Wet corn grains | Not specified | Not specified | 390 | [8] |

Biological Activity of this compound

Early research into the biological effects of this compound revealed its toxic properties and potential as an antitumor agent.

Toxicity

| Organism | Route of Administration | Dose | Outcome | Reference |

| Mouse | Intraperitoneal | 25 mg (sodium salt) | Lethal within 24 hours | [3] |

Antitumor Activity

The antitumor potential of this compound has been noted, though detailed studies from the early research period are scarce. More recent investigations into related compounds from Byssochlamys species have identified potent antitumor activities. For instance, byssochlamysol, another metabolite from Byssochlamys nivea, has been shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 of 20 ng/ml.[9] While this is not this compound, it highlights the potential of this chemical family. Specific IC50 values for this compound against various cancer cell lines are not well-documented in the historical literature and would be a valuable area for modern research.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the cellular signaling pathways affected by this compound are not well understood and represent a significant knowledge gap. The unique nonadride structure suggests a potential for novel interactions with cellular targets. Future research could explore its effects on key signaling pathways implicated in cancer, such as those involving protein kinases, to uncover its therapeutic potential.

This compound Biosynthesis

The biosynthesis of this compound is thought to proceed through the polyketide pathway, starting from the basic building blocks of acetyl-CoA and succinyl-CoA. While the complete enzymatic pathway has not been fully elucidated, it is believed to share early steps with the biosynthesis of other maleidrides, such as cornexistin.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

Caption: General experimental workflow for this compound research.

Conclusion

The discovery and historical research of this compound laid the groundwork for understanding a novel class of fungal metabolites. While the foundational work of Raistrick, Smith, and others provided the initial isolation and structural characterization, many questions remain. For modern researchers and drug development professionals, the gaps in our knowledge of its quantitative biological activity, mechanism of action, and full biosynthetic pathway present exciting opportunities for further investigation. The unique chemical scaffold of this compound may yet hold the key to developing new therapeutic agents.

References

- 1. Studies in the biochemistry of micro-organisms: The metabolic products of Byssochlamys fulva Olliver and Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. scispace.com [scispace.com]

- 4. Czapek-Dox Agar. Solid semisynthetic medium for the cultivation of fungi, with nitrate as a sole nitrogen source. - Scharlab [scharlab.com]

- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Toxinogenic moulds in silage. V. - Production of this compound in liquid medium with by Byssochlamys nivea Westling, Byssochlamys fulva Olliver and Smith and Paecilomyces varioti Bainier isolated in forages (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Byssochlamys nivea as a Source of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Toxinogenic moulds in silage. II. -- In vitro kinetics of patulin and this compound biosynthesis by Byssochlamys nivea Westling in liquid medium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Byssochlamysol, a new antitumor steroid against IGF-1-dependent cells from Byssochlamys nivea. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of Byssochlamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of Byssochlamic acid, a mycotoxin produced by the fungus Byssochlamys fulva. The elucidation of its complex structure has been made possible through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates and presents the key spectroscopic data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural determination of this compound (C₁₈H₂₀O₆, Molar Mass: 332.4 g/mol ) relies on the interpretation of its unique spectral fingerprints. The following sections detail the quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 | s | 1H | H-9 |

| 4.98 | d, J = 9.9 Hz | 1H | H-1 |

| 3.12 | m | 1H | H-5 |

| 2.85 | dd, J = 14.1, 5.1 Hz | 1H | H-4a |

| 2.65 | dd, J = 14.1, 8.1 Hz | 1H | H-4b |

| 2.35 | m | 2H | H-1' |

| 1.70 | m | 2H | H-2' |

| 1.28 | s | 3H | H-11 |

| 1.05 | t, J = 7.4 Hz | 3H | H-3' |

| 0.95 | d, J = 6.8 Hz | 3H | H-10 |

Data extracted from the supporting information of the enantiospecific synthesis of (+)-Byssochlamic Acid by White et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 177.4 | C | C-12 |

| 171.0 | C | C-2 |

| 159.8 | C | C-8 |

| 118.8 | C | C-7 |

| 89.2 | CH | C-1 |

| 82.0 | C | C-6 |

| 46.1 | CH | C-5 |

| 38.8 | CH₂ | C-4 |

| 35.8 | CH₂ | C-1' |

| 29.9 | CH | C-3 |

| 21.6 | CH₂ | C-2' |

| 19.8 | CH₃ | C-11 |

| 14.2 | CH₃ | C-3' |

| 13.9 | CH₃ | C-10 |

Data extracted from the supporting information of the enantiospecific synthesis of (+)-Byssochlamic Acid by White et al. (2000).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| m/z (Da) | Relative Intensity (%) | Proposed Fragment |

| 332.1260 | 100 | [M]+ (Calculated for C₁₈H₂₀O₆: 332.1259) |

| 304 | - | [M - CO]+ |

| 288 | - | [M - CO₂]+ |

| 261 | - | [M - C₄H₅O₂]+ |

| 233 | - | [M - C₅H₇O₃]+ |

| 205 | - | [M - C₆H₇O₄]+ |

Note: Detailed fragmentation data with relative intensities is often specific to the ionization method and collision energy used and may not be publicly available in a standardized format. The fragments listed are based on common fragmentation patterns for similar compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.

-

Acquisition Time: An acquisition time of 2-4 seconds is employed.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is common.

-

Spectral Width: A spectral width of approximately 200-220 ppm is used to encompass all carbon resonances.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer like Time-of-Flight (TOF) or Orbitrap.

LC-MS/MS Analysis:

-

Chromatography: The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water (often with 0.1% formic acid) and acetonitrile (B52724) is used to separate the analyte from any impurities.

-

Ionization: The eluent from the LC is introduced into the ESI source where the molecules are ionized.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to induce fragmentation and detect the resulting fragment ions. In MS/MS, the precursor ion of this compound (m/z 333 for [M+H]⁺ or 355 for [M+Na]⁺ in positive ion mode) is selected and fragmented by collision-induced dissociation (CID).

Visualizations

To aid in the understanding of the analytical workflow, the following diagrams illustrate the key processes involved in the spectroscopic analysis of this compound.

Co-occurrence of Byssochlamic Acid with Patulin and Mycophenolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concurrent contamination of food and feed with multiple mycotoxins poses a significant threat to human and animal health. This technical guide delves into the co-occurrence of three specific mycotoxins: byssochlamic acid, patulin (B190374), and mycophenolic acid. These toxic secondary metabolites are notably produced by the fungus Byssochlamys nivea, a common spoilage organism in fruits and silage. Understanding the conditions leading to their co-production, their prevalence in various commodities, and the analytical methodologies for their simultaneous detection is crucial for risk assessment and the development of effective mitigation strategies. This guide provides a comprehensive overview of the current scientific knowledge on this topic, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Co-occurrence and Quantitative Data

The co-production of this compound, patulin, and mycophenolic acid by Byssochlamys nivea has been confirmed in laboratory settings.[1][2][3] Silage, a fermented feed for livestock, is a primary commodity where the co-occurrence of patulin and mycophenolic acid is frequently reported due to contamination with Byssochlamys and Penicillium species.[4][5][6][7] While comprehensive data on the natural co-occurrence of all three mycotoxins in a single sample matrix is limited, the existing evidence underscores the potential for simultaneous exposure.

The following tables summarize available quantitative data on the production of these mycotoxins by Byssochlamys nivea in vitro and their occurrence in relevant commodities.

Table 1: In Vitro Production of this compound, Patulin, and Mycophenolic Acid by Byssochlamys nivea

| Mycotoxin | Producing Strain | Culture Medium | Concentration | Reference |

| This compound | Byssochlamys nivea E 70 | Wet corn grains (80% water) | 390 ppm | [8] |

| Patulin | Byssochlamys nivea E 70 | Czapek's liquid medium + yeast extract + glucose | 816 ppm | [8] |

| Mycophenolic Acid | Byssochlamys nivea NRRL 2615 | Czapek-dextrose broth | > 2.5 mg/100 ml | [1] |

Table 2: Occurrence of Patulin and Mycophenolic Acid in Silage

| Mycotoxin | Commodity | Number of Positive Samples / Total Samples | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Mycophenolic Acid | Grass and Maize Silage | 74 / 233 | 20 - 35,000 | 1,400 | [4] |

| Patulin | Maize Silage (inoculated with P. roqueforti) | - | up to 15,100 | - | [6] |

Table 3: Occurrence of Patulin in Apple Products

| Commodity | Number of Positive Samples / Total Samples | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Apple Juice | 193 / 299 | > 5.0 - 532 | 29 - 30 | [9] |

| Apple Juice | 20 / 20 | 5.27 - 82.21 | 35.4 | [10] |

| Apple Puree | 3 / 42 | up to 35.9 | 2.4 | [11] |

Experimental Protocols

Experimental Workflow: Simultaneous Extraction and LC-MS/MS Analysis of this compound, Patulin, and Mycophenolic Acid in Silage

References

- 1. Byssochlamys nivea as a Source of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Mycophenolic Acid in Silage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Occurrence of Regulated and Emerging Mycotoxins in Corn Silage: Relationships with Fermentation Quality and Bacterial Communities [mdpi.com]

- 6. Formation and disappearance of mycophenolic acid, patulin, penicillic acid and PR toxin in maize silage inoculated with Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-Occurrence of 35 Mycotoxins: A Seven-Year Survey of Corn Grain and Corn Silage in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Toxinogenic moulds in silage. II. -- In vitro kinetics of patulin and this compound biosynthesis by Byssochlamys nivea Westling in liquid medium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. foodstandards.gov.au [foodstandards.gov.au]

- 10. jidc.org [jidc.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Byssochlamic Acid in Apple Juice Using HPLC-DAD

Abstract

This application note details a robust and reliable method for the quantitative analysis of Byssochlamic acid, a mycotoxin produced by Byssochlamys species, in apple juice. The described protocol utilizes High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) for separation and quantification. The methodology encompasses sample preparation using liquid-liquid extraction, chromatographic conditions, and method validation parameters. This document is intended for researchers, scientists, and quality control professionals in the food safety and analytical chemistry fields.

1. Introduction

This compound is a mycotoxin produced by heat-resistant fungi of the genus Byssochlamys, such as B. fulva and B. nivea. These molds are known contaminants of heat-processed fruit products, including apple juice. Due to the potential health risks associated with mycotoxins, sensitive and specific analytical methods are required for their detection and quantification in food matrices. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a reliable and accessible technique for the analysis of this compound. This application note provides a comprehensive protocol for its determination in apple juice.

2. Experimental

2.1. Reagents and Materials

-

This compound standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Anhydrous sodium sulfate (B86663)

-

Syringe filters (0.45 µm, PTFE)

2.2. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector was used.

2.3. Chromatographic Conditions

The following HPLC-DAD parameters are recommended for the analysis of this compound:

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | DAD, monitoring at 250 nm.[1] UV absorption maxima at 204 nm and 250 nm have been reported.[1] |

3. Protocol

3.1. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL for the calibration curve.

3.2. Sample Preparation (Liquid-Liquid Extraction)

-

Centrifuge 10 mL of apple juice at 4000 rpm for 10 minutes.

-

Transfer 5 mL of the clear supernatant to a 50 mL centrifuge tube.

-

Add 10 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

-

Combine the ethyl acetate extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision). The following tables summarize expected performance data based on typical mycotoxin analysis methods.[2][3][4][5]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Parameter | Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

Table 2: Accuracy (Recovery) and Precision (RSD)

| Spiked Concentration (µg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDR, %) |

| 10 | 85 - 110 | < 15 | < 20 |

| 50 | 90 - 105 | < 10 | < 15 |

| 100 | 92 - 102 | < 8 | < 12 |

5. Visualization of Experimental Workflow

Caption: Experimental workflow for this compound analysis.

6. Toxicological Signaling Pathway

The detailed molecular signaling pathway for this compound toxicity is not yet fully elucidated in publicly available scientific literature. It is known to be a mycotoxin and exhibits general toxic effects. Further research is required to understand its specific mechanisms of action and interaction with cellular signaling pathways.

Caption: Logical relationship of this compound contamination and toxicity.

The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantitative determination of this compound in apple juice. The sample preparation is straightforward, and the chromatographic conditions allow for good separation and sensitive detection. This method is suitable for routine monitoring of this compound in apple juice to ensure food safety and compliance with regulatory standards.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jfda-online.com [jfda-online.com]

- 4. HPLC-DAD-FLD Method for Simultaneous Determination of Mycotoxins in Wheat Bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples [scirp.org]

Application Notes and Protocols for the Solvent Extraction of Byssochlamic Acid from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid is a mycotoxin produced by various fungi, notably species of Byssochlamys such as Byssochlamys nivea and Byssochlamys fulva.[1][2] As a secondary metabolite, its isolation and purification are crucial for toxicological studies, reference standard preparation, and exploration of its potential pharmacological activities. Solvent extraction remains a primary and effective method for isolating this compound from fungal cultures. The choice of solvent and the extraction methodology are critical parameters that significantly influence the yield and purity of the extracted compound.

This document provides detailed application notes, experimental protocols, and data related to the solvent extraction of this compound from fungal cultures. The information is intended to guide researchers in developing and implementing effective extraction strategies for this mycotoxin.

Principles of Solvent Extraction for this compound

The selection of an appropriate solvent is paramount for the successful extraction of this compound. The ideal solvent should exhibit high solubility for this compound while minimizing the co-extraction of impurities. The polarity of the solvent plays a significant role in this process. This compound is a moderately polar molecule, and therefore, solvents with intermediate polarity are generally most effective for its extraction.

Commonly employed solvents for the extraction of secondary metabolites from fungal cultures include chloroform (B151607), ethyl acetate (B1210297), methanol (B129727), and acetone.[3][4] For this compound, ethyl acetate and chloroform have been frequently reported in the literature.[5][6] The efficiency of the extraction process is also dependent on factors such as the pH of the culture medium, the contact time between the solvent and the culture, and the agitation method. Acidification of the culture medium to a low pH (e.g., pH 2.0) is a common practice to protonate acidic mycotoxins like this compound, thereby increasing their solubility in organic solvents.[3]

Data Presentation: Solvent Properties and this compound Production

The following tables summarize key data relevant to the solvent extraction of this compound. Table 1 provides the properties of commonly used solvents for fungal metabolite extraction. Table 2 presents reported concentrations of this compound in liquid fungal cultures, which can serve as a benchmark for expected yields.

Table 1: Properties of Solvents for Fungal Metabolite Extraction

| Solvent | Chemical Formula | Boiling Point (°C) | Polarity Index | Key Characteristics |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 4.4 | Moderately polar; effective for a wide range of secondary metabolites; commonly used for this compound extraction.[3][5] |

| Chloroform | CHCl₃ | 61.2 | 4.1 | Effective for many mycotoxins; has been used for this compound extraction.[5][6] |

| Methanol | CH₄O | 64.7 | 5.1 | Highly polar; often used in combination with other solvents to extract a broad spectrum of metabolites. |

| Acetone | C₃H₆O | 56.0 | 5.1 | Polar aprotic solvent; good for extracting various fungal pigments and metabolites. |

| n-Butanol | C₄H₁₀O | 117.7 | 4.0 | Moderately polar; can be used for the extraction of more polar compounds. |

Table 2: Reported Concentrations of this compound in Liquid Fungal Cultures

The following data on this compound production were observed in Czapek's enriched liquid medium after 60 days of culture at 26°C.[1]

| Fungal Species | Percentage of Strains Producing this compound | Concentration Range (ppm) |

| Byssochlamys nivea | 60% | 40 - 540 |

| Byssochlamys fulva | 100% | 40 - 540 |

| Paecilomyces variotii | 37% | 40 - 540 |

Experimental Protocols

The following are detailed protocols for the extraction of this compound from liquid and solid fungal cultures.

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Filtrate using Ethyl Acetate

This protocol is adapted from methodologies reported for the extraction of secondary metabolites from Byssochlamys nivea.[3]

Materials:

-

Fungal culture broth (Byssochlamys sp.)

-

Ethyl acetate (analytical grade)

-

2 M Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel (appropriate volume)

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

-

Glassware (beakers, flasks)

Procedure:

-

Harvesting the Culture Filtrate: After the desired incubation period, separate the fungal mycelium from the culture broth by vacuum filtration. Collect the filtrate, which contains the secreted this compound.

-

Acidification: Measure the pH of the culture filtrate and adjust it to pH 2.0 by the dropwise addition of 2 M sulfuric acid while stirring. This step is crucial for the protonation of this compound.

-

Solvent Partitioning: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of ethyl acetate to the funnel.

-

Extraction: Stopper the separatory funnel and shake it vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.

-

Phase Separation: Allow the layers to separate completely. The upper layer will be the ethyl acetate phase containing the extracted this compound, and the lower layer will be the aqueous phase.

-

Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper ethyl acetate layer in a clean flask.

-

Repeated Extraction (Optional but Recommended): For exhaustive extraction, the aqueous phase can be subjected to a second and third extraction with fresh portions of ethyl acetate. Combine all the ethyl acetate extracts.

-

Drying the Extract: Add anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water. Swirl the flask gently and let it stand for 15-20 minutes.

-

Filtration: Filter the dried extract to remove the sodium sulfate.

-

Concentration: Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Storage: The resulting crude extract containing this compound can be stored at -20°C for further purification and analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Fungal Culture Filtrate using Chloroform

This protocol is based on the reported use of chloroform for the extraction of metabolites from Byssochlamys nivea.[5][6]

Materials:

-

Fungal culture broth (Byssochlamys sp.)

-

Chloroform (analytical grade)

-

2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Filtration apparatus

-

Glassware

Procedure:

-

Harvesting and Acidification: Follow steps 1 and 2 from Protocol 1, adjusting the pH of the culture filtrate to approximately 2.0.

-

Solvent Partitioning: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of chloroform.

-

Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently.

-

Phase Separation: Allow the layers to separate. The lower layer will be the chloroform phase containing the this compound.

-

Collection of Organic Phase: Carefully drain and collect the lower chloroform layer.

-